

tirabrutinib histological verification tumor eradication

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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Histological Evidence for Tumor Eradication

A key study provides direct pathological verification of **tirabrutinib**'s efficacy in a human patient with relapsed/refractory PCNSL [1] [2].

- **Patient Case:** A 64-year-old woman with recurrent PCNSL was treated with 480 mg **tirabrutinib** once daily in a phase I/II clinical trial [2].
- **Radiological Response:** MRI scans showed the complete disappearance of a cerebellar lesion one month after starting treatment [2].
- **Histological Verification:** The patient died 43 days after treatment initiation due to an adverse event (suspected pneumocystis pneumonia and interstitial pneumonia). A subsequent autopsy of the entire brain found **no viable tumor cells** at the site of the original cerebellar lesion, confirming complete pathological eradication of the tumor cells [1] [2].

This case offers the first reported histological proof in humans that **tirabrutinib** can achieve complete tumor cell obliteration in PCNSL [2].

Clinical Efficacy Data from Meta-Analysis

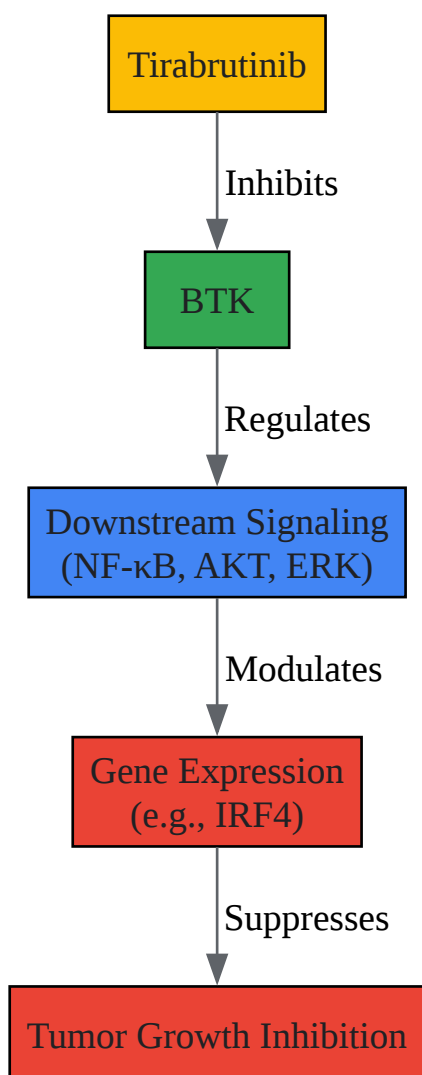
A 2025 meta-analysis of seven clinical trials provides a broader view of **tirabrutinib**'s performance across several B-cell malignancies, showing strong overall efficacy [3]. The table below summarizes the pooled

efficacy outcomes.

Efficacy Outcome	Pooled Rate (Range)	Key Findings by Cancer Type
Overall Response Rate (ORR)	72.5% [3]	Consistent high activity across subtypes [3]
Complete Response (CR) Rate	18.6% [3]	PCNSL studies reported CR rates of 34% [2]
Partial Response (PR) Rate	41.1% [3]	Major contributor to overall response [3]
Median Progression-Free Survival (PFS)	Not pooled	Highest in CLL (38.5 months) [3]

Mechanism of Action and Experimental Analysis

Tirabrutinib is a second-generation, potent, irreversible, and **highly selective Bruton's tyrosine kinase (BTK) inhibitor** [3] [4]. Its anti-tumor mechanism has been investigated using phosphoproteomic and transcriptomic analyses in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) models [4].



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The mechanistic workflow shows that **tirabrutinib** binds BTK, disrupting survival signals and gene expression to suppress tumors [4]. Key experimental findings include:

- **High Selectivity:** Biochemical kinase profiling demonstrated that **tirabrutinib** has a superior selectivity profile compared to the first-generation BTK inhibitor ibrutinib, which may contribute to an improved safety profile [4].
- **Pathway Inhibition:** In ABC-DLBCL cell lines, treatment with **tirabrutinib** led to the downregulation of key oncogenic signaling pathways, including **ERK and AKT** [4].
- **Gene Expression Changes:** Transcriptomic analysis in a xenograft model revealed that **tirabrutinib** treatment decreased gene expression signatures related to **IRF4**, a transcription factor critical for the survival of certain B-cell lymphomas [4].

Safety and Adverse Events

The safety profile of **tirabrutinib** is generally manageable, though certain adverse events (AEs) require attention [3] [5].

- **Common AEs:** The most common adverse event is **neutropenia** (both all grades and grade ≥ 3). There is also a reported high incidence of skin-related adverse events [3].
- **Serious AEs:** In the PCNSL studies, grade ≥ 3 adverse events occurred in 52.3% of patients. Serious adverse events, including one treatment-related death due to pneumocystis jirovecii pneumonia and interstitial lung disease, have been reported, highlighting the need for vigilant monitoring and prophylaxis [5] [1].

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References

1. Histological verification of the treatment effect of tirabrutinib ... [pmc.ncbi.nlm.nih.gov]
2. Histological verification of the treatment effect of tirabrutinib for ... [ehonline.biomedcentral.com]
3. Efficacy and safety of tirabrutinib monotherapy in relapsed or ... [pmc.ncbi.nlm.nih.gov]
4. Investigation of the anti-tumor mechanism of tirabrutinib, a ... [journals.plos.org]
5. Three-year follow-up analysis of phase 1/2 study on ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [tirabrutinib histological verification tumor eradication]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545415#tirabrutinib-histological-verification-tumor-eradication>]

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